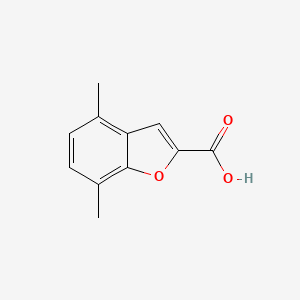

4,7-Dimethylbenzofuran-2-carboxylic acid

Description

Significance of Benzofuran (B130515) Scaffolds in Academic Chemical Research

Benzofuran scaffolds are considered "privileged structures" in medicinal chemistry. google.com This designation is due to their recurring presence in a vast array of biologically active natural products and synthetic compounds. The unique structure of the benzofuran nucleus allows it to interact with a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. google.com

In academic research, the benzofuran moiety is a focal point for the development of new therapeutic agents. Its derivatives have shown a wide array of promising biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The versatility of the benzofuran scaffold allows chemists to synthesize a large number of derivatives with varied functionalities, making it a cornerstone in the exploration of new drug candidates.

Overview of Carboxylic Acid Functionality in Benzofuran Chemistry

The presence of a carboxylic acid group on the benzofuran ring, as seen in 4,7-Dimethylbenzofuran-2-carboxylic acid, is of significant interest in synthetic and medicinal chemistry. This functional group can act as a versatile synthetic handle, allowing for the creation of a wide variety of derivatives such as esters and amides.

From a pharmacological standpoint, the carboxylic acid moiety can play a crucial role in the biological activity of a molecule. It can participate in important interactions with biological targets, such as forming salt bridges or hydrogen bonds. For instance, research on other benzofuran-2-carboxylic acids has demonstrated that this functional group is key to their inhibitory activity against certain enzymes.

Research Trajectory of Substituted Benzofuran Carboxylic Acids

The research into substituted benzofuran carboxylic acids has been a dynamic field, with numerous synthetic methods being developed to access these compounds. A notable approach is the Perkin rearrangement, which can be used to produce benzofuran-2-carboxylic acids from 3-halocoumarins. Modern adaptations of this reaction, such as using microwave assistance, have significantly improved the efficiency of these syntheses.

The primary driver for research into this class of compounds is their potential as biologically active agents. Studies have shown that by varying the substituents on the benzofuran ring, it is possible to modulate the biological activity of the resulting carboxylic acid derivatives. This has led to the synthesis and evaluation of a wide range of substituted benzofuran carboxylic acids for various therapeutic applications, particularly in the development of anticancer agents.

Detailed Research Findings

While extensive research on the specific compound this compound is not widely available in public literature, its use as a reactant in the synthesis of more complex molecules has been documented. A patent for the creation of retinoic acid receptor beta (RARβ) agonists describes a procedure where this compound is a key starting material.

In this documented synthesis, this compound is reacted with methyl 4-(N'-hydroxycarbamimidoyl)benzoate to form an oxadiazole. This reaction highlights the utility of the carboxylic acid functional group as a reactive site for further chemical transformations.

Below is a table summarizing the reactants and reagents used in this specific synthetic step.

| Reactant/Reagent | Role |

| This compound | Starting Material |

| Methyl 4-(N'-hydroxycarbamimidoyl)benzoate | Reactant |

| T3P in EtOAc (50%) | Reagent |

| Et3N | Reagent |

| Anhydrous DMF | Solvent |

This documented use, although not a detailed study of the compound itself, confirms its role as a building block in the synthesis of larger, potentially therapeutic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-7(2)10-8(6)5-9(14-10)11(12)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAADCSDVLSABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(OC2=C(C=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4,7 Dimethylbenzofuran 2 Carboxylic Acid

Strategies for Benzofuran-2-carboxylic Acid Core Synthesis

Classical and Conventional Approaches

Traditional methods for synthesizing the benzofuran-2-carboxylic acid core often rely on condensation and rearrangement reactions. One of the most established methods is the Perkin rearrangement, first reported in 1870. This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin. The process begins with a base-catalyzed fission of the coumarin (B35378) ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide to form the benzofuran (B130515) ring.

A notable advancement is the use of microwave assistance, which significantly shortens reaction times from hours to minutes while maintaining high yields. For example, various 3-bromocoumarins can be converted to their corresponding benzofuran-2-carboxylic acids in approximately 5 minutes with near-quantitative yields.

Table 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

| Starting Material (3-Bromocoumarin) | Product (Benzofuran-2-carboxylic acid) | Yield (%) |

| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 |

| 3-bromo-4,6-dimethylcoumarin | 3,5-dimethyl-benzofuran-2-carboxylic acid | 99 |

| 3-bromo-4,7-dimethylcoumarin (B12112575) | 3,6-dimethyl-benzofuran-2-carboxylic acid | 98 |

| 3-bromo-4-methylcoumarin | 3-methyl-benzofuran-2-carboxylic acid | 99 |

| Data sourced from a study on microwave-assisted Perkin rearrangement reactions. |

Another widely used classical route involves the reaction of salicylaldehydes with α-haloacetates, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. This is followed by hydrolysis of the resulting ester to yield the carboxylic acid. This method is versatile but can sometimes require long reaction times.

Transition Metal-Catalyzed Cyclization Reactions

Modern organic synthesis heavily relies on transition metal catalysis to achieve efficient and selective formation of complex molecules, including the benzofuran-2-carboxylic acid scaffold.

Palladium is one of the most versatile metals for constructing benzofuran rings. A prominent strategy is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. acs.org This can be performed in a one-pot manner. For instance, the coupling of iodophenols with terminal alkynes using a (PPh₃)PdCl₂ catalyst and a copper co-catalyst leads to various benzofuran derivatives. acs.org

Another powerful palladium-catalyzed method is the carbonylative cyclization of o-alkynylphenols. nih.gov This approach introduces the carboxylic acid moiety directly using carbon monoxide (CO) or a CO source like formic acid. rsc.org For example, 2-hydroxybenzyl alcohols can undergo palladium-catalyzed carbonylative intramolecular synthesis to yield benzofuran-2(3H)-ones, which are related structures. rsc.org

Palladium-catalyzed C-H activation and functionalization have also been applied. nih.gov For example, starting with the commercially available benzofuran-2-carboxylic acid, an 8-aminoquinoline (B160924) (8-AQ) directing group can be installed. This allows for a subsequent palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Reactants | Catalyst System | Key Conditions | Product Type | Ref. |

| Sonogashira/Cyclization | o-Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂, CuI | Triethylamine, Heat | 2-Substituted Benzofurans | acs.org |

| C-H Arylation | N-(quinolin-8-yl)benzofuran-2-carboxamide, Aryl Iodides | Pd(OAc)₂, AgOAc | NaOAc, 110 °C | C3-Arylated Benzofuran-2-carboxamides | nih.gov |

| Carbonylative Cyclization | 2-Hydroxybenzyl alcohols | Pd(OAc)₂, dppp | Formic Acid (CO source), 80-120 °C | Benzofuran-2(3H)-ones | rsc.org |

Copper catalysts are frequently used for benzofuran synthesis, either alone or as co-catalysts with palladium. In the Sonogashira reaction mentioned previously, copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate. acs.org

Purely copper-catalyzed methods are also prevalent. A one-pot synthesis can be achieved by reacting o-hydroxy aldehydes, amines, and terminal alkynes in the presence of a copper iodide catalyst. nih.gov Another innovative copper-catalyzed approach involves the intramolecular C-O coupling of 2-gem-dibromovinylphenols. This is followed by a molybdenum-mediated intermolecular carbonylation to produce benzofuran-2-carboxylic acids and their derivatives without the need for palladium or CO gas.

Table 3: Examples of Copper-Catalyzed Benzofuran Synthesis

| Reaction Type | Reactants | Catalyst System | Key Conditions | Product Type | Ref. |

| One-Pot Three-Component | o-Hydroxy aldehydes, Amines, Alkynes | CuI | Deep Eutectic Solvent (ChCl:EG) | Amino-substituted Benzofurans | nih.gov |

| Intramolecular Coupling | 2-gem-Dibromovinylphenols | CuI | K₂CO₃, NMP, 120 °C | 2-Bromobenzofurans | |

| One-Pot Synthesis | Salicylaldehydes, Calcium Carbide | CuBr | Na₂CO₃, DMSO/H₂O | Amino-substituted Benzofurans | nih.gov |

Gold and silver catalysts, known for their oxophilicity, are effective in promoting the cyclization of functionalized phenols. Gold(I) catalysts can trigger a migratory cyclization of 2-alkynylaryl ethers to produce 2,3-disubstituted benzofurans in moderate to good yields. jocpr.com Another gold-catalyzed cascade reaction has been reported between quinols and alkynyl esters, which proceeds through an intermolecular alkoxylation, Claisen rearrangement, and condensation sequence. chinesechemsoc.org

Silver catalysts are also employed. For instance, AgNTf₂ has been used for a Friedel-Crafts propargylation followed by Michael addition and a hydride shift between phenols and CF₃-substituted propynols to give benzofuran derivatives. acs.org Often, silver salts are used as co-catalysts in gold-catalyzed reactions to enhance the catalytic activity. acs.org

Table 4: Gold- and Silver-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Reactants | Catalyst System | Key Conditions | Product Type | Ref. |

| Migratory Cyclization | 2-Alkynylaryl phenols | [Au(IPr)]₂-(µ-OH)₂ (BF₄)₂ | Dichloromethane, 40 °C | 2,3-Disubstituted Benzofurans | jocpr.com |

| Cascade Reaction | Quinols, Alkynyl Esters | JohnPhosAuCl / AgNTf₂ | Ph₂SiF₂, Dichloroethane | Functionalized Benzofurans | chinesechemsoc.org |

| Propargylation/Cyclization | Phenols, CF₃-propynols | AgNTf₂ | Dichloroethane, 40 °C | CF₃-substituted Benzofurans | acs.org |

Nickel, being a more earth-abundant and cost-effective metal, has emerged as an attractive alternative to palladium for catalyzing organic transformations. Nickel-catalyzed methods for benzofuran synthesis have been developed, often involving intramolecular cyclizations. One such strategy is the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols, using simple O₂ gas as the oxidant to afford 3-aryl benzofurans.

Another approach involves a nickel-catalyzed intramolecular nucleophilic addition where aryl halides react with aryl ketones. The use of catalysts like Ni(OTf)₂ has been shown to provide the necessary activation for the intramolecular nucleophilic addition, leading to benzofuran derivatives in good yields. While these methods typically yield substituted benzofurans, they represent viable strategies that could be adapted for the synthesis of the benzofuran-2-carboxylic acid core by using appropriately functionalized starting materials.

Table 5: Nickel-Catalyzed Benzofuran Synthesis

| Reaction Type | Reactants | Catalyst System | Key Conditions | Product Type | Ref. |

| Intramolecular Dehydrogenative Coupling | ortho-Alkenyl phenols | Ni(acac)₂, 1,10-phenanthroline | O₂ (oxidant), DMF, 140 °C | 3-Aryl Benzofurans | |

| Intramolecular Nucleophilic Addition | Substituted o-halophenyl ketones | Ni(OTf)₂ | Ligand, Base | Benzofuran Derivatives |

Rhodium-Catalyzed Cyclizations

Rhodium catalysis offers powerful tools for the construction of complex heterocyclic systems, including the benzofuran scaffold. These methods often proceed through C-H bond activation and annulation strategies, providing efficient routes to substituted benzofurans.

One notable approach involves the rhodium-catalyzed annulation of N-phenoxyacetamides with alkynes or ynones. researchgate.net Through successive double C-H bond activations, this method can generate intricate benzofuran-containing structures. researchgate.net For the synthesis of 4,7-Dimethylbenzofuran-2-carboxylic acid, a potential strategy would involve a starting material like N-(2-hydroxy-3,6-dimethylphenyl)acetamide, which could undergo rhodium-catalyzed cyclization with an appropriate three-carbon building block that installs the carboxylic acid or a precursor group at the 2-position.

Another versatile rhodium-catalyzed method is the [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes. nih.gov This reaction proceeds under mild conditions and allows for a flexible synthesis of fused benzofuran derivatives. nih.gov While this method typically produces more complex polycyclic systems, its principles could be adapted for the target molecule.

Recent advances have also demonstrated the rhodium-catalyzed transfer of vinylene from vinylene carbonate to meta-salicylic acid derivatives to selectively form C4-substituted benzofurans. acs.orgnih.govacs.org This highlights the regioselective control achievable with rhodium catalysts, a crucial aspect for synthesizing a specifically substituted compound like this compound. acs.orgnih.gov

Table 1: Overview of Rhodium-Catalyzed Benzofuran Synthesis Strategies

| Method | Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|

| Annulation of N-Phenoxyacetamides | Rh(III) catalyst | Successive double C-H bond activation | researchgate.net |

| [2+2+2] Cycloaddition | Cationic rhodium(I)/H(8)-BINAP complex | Cycloaddition of phenol-linked 1,6-diynes and alkynes | nih.gov |

| Vinylene Transfer | Cyclopentadienyl-based rhodium complex | Annulation of meta-salicylic acid derivatives with vinylene carbonate | acs.orgnih.govacs.org |

| Relay Catalysis | Rhodium catalyst, Toluene sulfonic acid | Arylation and cyclization of propargyl alcohols and aryl boronic acids | acs.orgnih.gov |

Indium-Catalyzed Cyclizations

While less common than palladium or rhodium, indium catalysts have been explored for certain cyclization reactions. Research into indium-catalyzed pathways for benzofuran synthesis is an emerging area. These reactions often leverage the Lewis acidic nature of indium salts to promote the formation of the furan (B31954) ring. A potential route could involve an indium-catalyzed cyclization of a suitably substituted 2-alkynylphenol derivative. For the target molecule, this would necessitate the synthesis of 2-alkynyl-3,6-dimethylphenol followed by an indium-promoted intramolecular cyclization. The specific conditions and efficacy of such a method for producing the 2-carboxylic acid derivative would require dedicated investigation.

Metal-Free and Organocatalytic Methods

Metal-free and organocatalytic approaches provide sustainable alternatives to transition-metal-catalyzed reactions. These methods often rely on strong acids or bases, or on small organic molecules, to facilitate the cyclization.

A classic metal-free approach is the Perkin rearrangement, where 3-halocoumarins are converted to benzofuran-2-carboxylic acids using a base like sodium hydroxide (B78521). nih.gov To synthesize the target molecule, one would start with 6,9-dimethyl-3-bromocoumarin. Base-catalyzed ring opening followed by intramolecular nucleophilic attack and subsequent acidification yields the desired this compound. nih.gov

Acid-catalyzed cyclizations are also prevalent. Polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) can catalyze the cyclization of precursors like 2-hydroxy-1,4-diones or acetals. rsc.orgwuxibiology.com For instance, a 1-(2-hydroxy-3,6-dimethylphenyl)ethanone derivative could be cyclized under acidic conditions to form the benzofuran ring. wuxibiology.com

Table 2: Selected Metal-Free and Organocatalytic Methods for Benzofuran Synthesis

| Method | Catalyst/Reagents | Precursor Type | Reference |

|---|---|---|---|

| Perkin Rearrangement | Sodium hydroxide, Ethanol | 3-Halocoumarins | nih.gov |

| Acid-Catalyzed Cyclization | Polyphosphoric acid (PPA) | Acetals | wuxibiology.com |

| Oxidative Aromatization | Trifluoroacetic acid (TFA), N-Bromosuccinimide (NBS) | 2-Hydroxy-1,4-diones | rsc.org |

| One-Pot Williamson Ether Formation/Cyclization | Potassium carbonate | 2-Chloromethylquinolines and Salicylaldehydes | nih.gov |

Microwave-Assisted Synthesis Techniques

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields. nih.govfao.orgnih.gov

The Perkin rearrangement for synthesizing benzofuran-2-carboxylic acids is particularly amenable to microwave assistance. nih.govnih.govfao.org Conventional heating might require several hours for the reaction to complete, whereas under microwave irradiation (e.g., 300W), the synthesis of various benzofuran-2-carboxylic acids from 3-bromocoumarins can be achieved in as little as five minutes with very high yields. nih.gov

Another powerful microwave-assisted method is the one-pot, three-component coupling of 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov This approach allows for the rapid assembly of highly substituted benzofurans. To apply this to the target molecule, 2-iodo-3,6-dimethylphenol could be coupled with an acetylene (B1199291) bearing a carboxylic acid precursor and a suitable aryl iodide under microwave irradiation to construct the this compound scaffold. nih.gov

Green Chemistry Principles in Benzofuran Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles of green chemistry have been successfully applied to benzofuran synthesis.

One strategy involves the use of environmentally benign solvents or solvent-free conditions. elsevier.esresearchgate.net For example, one-pot syntheses have been developed using deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable and have low toxicity. acs.orgnih.gov Another approach is the use of grinding techniques, which perform reactions in the solid state without any solvent, thereby reducing waste and simplifying workup procedures. researchgate.net

The use of renewable feedstocks is another key principle. For instance, some synthetic routes start from natural products like vanillin. elsevier.es The development of catalytic systems that are highly efficient and can be recycled, such as copper oxide nanocatalysts, also contributes to the greenness of the synthesis. du.ac.in These catalysts can promote reactions with high atom economy and lower energy input. elsevier.esdu.ac.in

Free Radical Cyclization Cascades

Free radical cyclization reactions offer a powerful method for constructing complex molecular architectures, including polycyclic benzofuran systems. scienceopen.comrsc.org These reactions are typically initiated by a radical initiator and proceed through a cascade of intramolecular cyclizations.

For the synthesis of benzofurans, a common strategy involves the cyclization of a 2-alkenyl- or 2-alkynyl-substituted phenoxy radical. This approach is particularly useful for creating fused or otherwise complex benzofuran derivatives. scienceopen.comrsc.org While direct application to a simple molecule like this compound might be less common than other methods, the principles of radical cyclization are a significant part of the synthetic chemist's toolbox for this class of compounds. nih.gov

Oxidative Cyclization Reactions

Oxidative cyclization reactions involve the formation of the heterocyclic ring coupled with an oxidation step. This can often be achieved in a single pot, providing an efficient transformation.

A prominent example is the palladium-catalyzed oxidative cyclization of (E)-3-phenoxyacrylates. orgsyn.org To synthesize this compound via this route, one would start with an acrylate (B77674) derived from 2,5-dimethylphenol. A palladium catalyst would then facilitate the intramolecular C-H activation and cyclization to form the benzofuran ring, with the acrylate group directly providing the 2-carboxylate functionality. orgsyn.org

Another approach is the acid-catalyzed cyclization/oxidative aromatization cascade of 2-hydroxy-1,4-diones. rsc.org In this method, a catalyst like trifluoroacetic acid (TFA) promotes the initial cyclization, and an oxidant such as N-bromosuccinimide (NBS) is used to aromatize the resulting dihydrobenzofuran intermediate to the final benzofuran product. rsc.org

Perkin Rearrangement-Based Syntheses

A prominent method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. researchgate.net This reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.

The synthesis of this compound via this route commences with the preparation of the requisite precursor, 3-bromo-4,7-dimethylcoumarin. This is achieved through the regioselective bromination of 4,7-dimethylcoumarin (B83668). cdnsciencepub.com The reaction of 4,7-dimethylcoumarin with a brominating agent such as 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD) in a suitable solvent like acetonitrile (B52724) under reflux conditions selectively yields 3-bromo-4,7-dimethylcoumarin. cdnsciencepub.com

Subsequently, the 3-bromo-4,7-dimethylcoumarin undergoes the Perkin rearrangement in the presence of a base, such as sodium hydroxide in ethanol, to yield this compound. Microwave-assisted conditions have been shown to significantly accelerate this transformation, often leading to high yields in a matter of minutes. researchgate.net

Table 1: Synthesis of this compound via Perkin Rearrangement

| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 4,7-Dimethylcoumarin | 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD), Acetonitrile, Reflux | 3-Bromo-4,7-dimethylcoumarin | 85 | cdnsciencepub.com |

| 2 | 3-Bromo-4,7-dimethylcoumarin | NaOH, Ethanol, Microwave (e.g., 300-400W), 79°C, 5 min | This compound | ~99 | researchgate.net |

Regioselective Functionalization and Derivatization of the Chemical Compound

The this compound molecule possesses several reactive sites, including the carboxylic acid moiety, the benzene (B151609) ring, and the furan ring, allowing for a variety of regioselective functionalization and derivatization reactions.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted to its corresponding esters and amides, which are key functional groups in many biologically active molecules.

Esterification: The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a standard method for ester synthesis. rsc.orgnih.gov For instance, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 4,7-dimethylbenzofuran-2-carboxylate. The use of a large excess of the alcohol can drive the equilibrium towards the ester product. nih.gov Heterogeneous catalysts, such as UiO-66-NH2, have also been employed for the methyl esterification of aromatic carboxylic acids, offering advantages in terms of reaction time and catalyst recyclability. nih.gov

Amidation: The direct condensation of a carboxylic acid with an amine is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt at high temperatures can drive off water and form the amide. libretexts.org More commonly, the carboxylic acid is first activated. One approach is the conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnist.gov The resulting 4,7-dimethylbenzofuran-2-carbonyl chloride can then be treated with a primary or secondary amine in the presence of a base to afford the desired amide. nih.gov Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation under milder conditions. libretexts.orgnist.gov Biocatalytic methods using amide bond synthetases are also emerging as a sustainable alternative. rsc.org

Table 2: Representative Esterification and Amidation Reactions

| Reaction | Substrate | Reagents and Conditions | Product Type | Reference |

| Esterification | This compound | Methanol, H₂SO₄ (cat.), Heat | Methyl 4,7-dimethylbenzofuran-2-carboxylate | rsc.orgnih.gov |

| Amidation (via acid chloride) | This compound | 1. SOCl₂ or (COCl)₂2. Primary/Secondary Amine, Base | N-substituted-4,7-dimethylbenzofuran-2-carboxamide | nih.govnist.gov |

| Amidation (coupling agent) | This compound | Primary/Secondary Amine, DCC | N-substituted-4,7-dimethylbenzofuran-2-carboxamide | libretexts.orgnist.gov |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the 4,7-dimethylbenzofuran (B1206008) system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions is directed by the activating, ortho-, para-directing methyl groups at positions 4 and 7, and the deactivating effect of the fused furan ring and the carboxylic acid group.

Halogenation: The halogenation of benzofuran derivatives can be influenced by the reaction conditions. For instance, the side-chain halogenation of 2,3-dimethylbenzofuran (B1586527) has been observed to occur via either a heterolytic or free-radical mechanism, leading to different products. rsc.org The introduction of halogens into the benzofuran ring is of interest as it can significantly enhance biological activity. nih.gov For this compound, electrophilic halogenation would be expected to occur at the available positions on the benzene ring, likely at C5 or C6, influenced by the directing effects of the two methyl groups.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. oup.com The nitro group is a strong deactivating group and a meta-director, which can be useful for subsequent transformations. oup.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgyoutube.com The acylation of benzofuran esters has been reported, with the position of acylation being dependent on the substitution pattern of the starting material. oup.com For methyl 4,7-dimethylbenzofuran-2-carboxylate, acylation would likely occur at one of the vacant positions on the benzene ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on derivatives of this compound offer a pathway to introduce a variety of functional groups. A key strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. The resulting 4,7-dimethylbenzofuran-2-carbonyl chloride is a versatile intermediate that can react with a wide range of nucleophiles. libretexts.org

For example, reaction with alcohols leads to esters, and reaction with amines yields amides, as discussed previously. Furthermore, reaction with other nucleophiles such as thiols would produce thioesters. The general mechanism for these transformations is a nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate. libretexts.orgresearchgate.net Palladium-catalyzed nucleophilic substitution on benzofuran-2-ylmethyl acetates has also been demonstrated with various N, S, O, and C-nucleophiles, providing another route to 2-substituted benzofurans. unicatt.it

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.org

To apply this methodology to this compound, a halogen atom would first need to be introduced onto the benzofuran scaffold. This could be achieved through halogenation of the benzene ring or potentially at the C3 position of the furan ring. The resulting halo-substituted derivative could then be subjected to Suzuki-Miyaura coupling conditions with a suitable boronic acid or ester to introduce a new aryl or vinyl group. The reactivity of the C-X bond in the coupling reaction generally follows the order I > Br > OTf >> Cl. libretexts.org The choice of palladium catalyst and ligand is crucial for the success of the coupling reaction. libretexts.org

C-H Activation and Arylation Strategies

Direct C-H activation and arylation have emerged as highly atom- and step-economical methods for the functionalization of aromatic and heteroaromatic compounds. rsc.org For benzofuran derivatives, C-H arylation often occurs regioselectively at the C2 or C3 position. hw.ac.ukresearchgate.net

In the case of this compound, the C2 position is already substituted. Therefore, C-H activation would likely be directed to the C3 position of the furan ring or one of the C-H bonds on the benzene ring. The carboxylic acid group itself can act as a directing group in some palladium-catalyzed C-H activation reactions, although this can be challenging. nih.gov The presence of the two methyl groups on the benzene ring would also influence the regioselectivity of any C-H arylation on that ring. Rhodium-catalyzed C-H/C-H cross-coupling reactions have also been reported for benzofurans, providing another avenue for derivatization. hw.ac.uk

Derivatization for Analytical Enhancement

The analytical characterization of this compound, particularly in complex matrices or at low concentrations, can be significantly improved through chemical derivatization. This process modifies the molecule to enhance its detectability by analytical instruments such as those used in liquid chromatography (LC) and mass spectrometry (MS).

Derivatization strategies for carboxylic acids often focus on introducing a tag that improves ionization efficiency or imparts fluorescence. While specific derivatization protocols for this compound are not extensively documented in publicly available literature, general methods for carboxylic acids are applicable. For instance, the introduction of a fluorescent label allows for highly sensitive detection using fluorescence detectors. A notable reagent for this purpose is 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED). This compound reacts with carboxylic acids to yield fluorescent derivatives that can be detected at very low concentrations. elsevierpure.com

Another advanced derivatization agent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), is designed for LC-MS analysis. nih.gov This reagent not only enhances ionization for mass spectrometric detection but also introduces a bromine atom, creating a characteristic isotopic pattern that aids in the identification of the derivatized analyte. nih.gov The reaction with carboxylic acids can be facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Table 1: Derivatization Reagents for Carboxylic Acid Analysis

| Derivatization Reagent | Target Functional Group | Analytical Technique | Key Feature |

| 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED) | Carboxylic Acid | Liquid Chromatography with Fluorescence Detection | Introduces a fluorescent tag for high sensitivity. elsevierpure.com |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Carboxylic Acid | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enhances ionization and provides an isotopic signature for identification. nih.gov |

Enantioselective Synthesis Approaches for Benzofuran Carboxylic Acids

The synthesis of specific enantiomers of chiral benzofuran carboxylic acids is of significant interest due to the stereospecific nature of many biological interactions. Enantioselective synthesis aims to produce a single enantiomer, which can be achieved through various catalytic and resolution strategies.

Chiral Catalyst-Mediated Cyclizations

A powerful strategy for establishing chirality during the formation of the benzofuran ring system involves the use of chiral catalysts. These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.

Recent advancements have highlighted the use of chiral squaramide catalysts in asymmetric [4+2] cyclization reactions to construct benzofuran-fused heterocycles with high enantioselectivity (up to 99% enantiomeric excess) and diastereoselectivity. nih.govfigshare.com Although not specifically demonstrated for this compound, these methods are applicable to the synthesis of chiral benzofuran cores. Chiral phosphoric acids have also been employed in asymmetric cyclizations to produce optically active benzofuran derivatives. researchgate.net Furthermore, chiral-at-metal rhodium(III) complexes have proven effective in catalyzing the enantioselective C2-functionalization of 3-aminobenzofurans, yielding products with high enantiomeric excess. rsc.org

Table 2: Chiral Catalysts in Benzofuran Synthesis

| Catalyst Type | Reaction Type | Key Features |

| Chiral Squaramide | Asymmetric [4+2] Cyclization | High diastereoselectivity and enantioselectivity (up to 99% ee). nih.govfigshare.com |

| Chiral Phosphoric Acid | Asymmetric Cyclization | Produces optically active benzofuran derivatives with high stereoselectivity. researchgate.net |

| Chiral-at-metal Rhodium(III) Complex | Enantioselective C2-functionalization | Affords C2-substituted benzofurans with high yields and enantioselectivities (up to 98% ee). rsc.org |

Asymmetric Transformations and Resolution Methods

Beyond de novo enantioselective synthesis, existing racemic mixtures of benzofuran carboxylic acids can be separated into their constituent enantiomers through resolution methods. Classical resolution involves the reaction of the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Kinetic resolution is another powerful technique where a chiral catalyst or reagent selectively reacts with one enantiomer of the racemate at a faster rate, leaving the other enantiomer unreacted. While specific examples for this compound are scarce, the principles of asymmetric transformations are broadly applicable to this class of compounds. For instance, enzyme-catalyzed esterification or hydrolysis can be highly enantioselective and is a common method for the resolution of carboxylic acids.

The development of asymmetric catalytic reactions continues to provide more direct and efficient routes to enantiopure benzofurans. The choice between enantioselective synthesis and resolution depends on factors such as the availability of starting materials, the efficiency of the catalytic system, and the desired scale of production.

Advanced Spectroscopic and Computational Characterization of 4,7 Dimethylbenzofuran 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4,7-Dimethylbenzofuran-2-carboxylic acid, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the furan (B31954) ring proton, the methyl groups, and the carboxylic acid proton. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at the downfield end of the spectrum, typically in the range of 10-13 ppm, though its chemical shift can be influenced by solvent and concentration.

The protons on the benzene (B151609) ring and the furan ring would appear in the aromatic region, generally between 7.0 and 8.0 ppm. The two methyl groups attached to the benzene ring are expected to produce sharp singlet signals in the upfield region, likely around 2.2-2.7 ppm.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets/Doublets |

| Furan (C3-H) | ~7.2 | Singlet |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. prepchem.com The aromatic and furan carbons would resonate in the 110-160 ppm region. The methyl carbons are expected to appear at the upfield end of the spectrum, generally between 15 and 25 ppm. For comparison, in the related compound benzofuran-2-carboxylic acid, the carboxyl carbon appears around 162 ppm. chemicalbook.com

Expected ¹³C NMR Chemical Shift Ranges

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 185 |

| Aromatic/Furan (C) | 110 - 160 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: Would reveal couplings between adjacent protons, helping to identify the connectivity of the aromatic protons.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to be dominated by a very broad O-H stretching band for the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. prepchem.com A strong and sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid would be expected between 1680 and 1710 cm⁻¹, with the lower frequency being due to conjugation with the benzofuran (B130515) ring. libretexts.org Other characteristic bands would include C-H stretches for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively, and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). libretexts.org

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations are expected to show strong signals. The symmetric vibrations of the benzene ring are particularly Raman active and would be observed in the 1580-1620 cm⁻¹ region.

Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Methyl) | 2850-3000 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1710 (strong) | Strong |

| C=C Stretch (Aromatic) | 1580-1620 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₁H₁₀O₃), the molecular weight is 190.19 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 190. A prominent fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH), which would result in a peak at m/z = 173 (M-17). Another common fragmentation is the loss of the entire carboxyl group (-COOH), leading to a peak at m/z = 145 (M-45). This m/z 145 fragment corresponds to the 4,7-dimethylbenzofuran (B1206008) radical cation. The mass spectrum of 4,7-dimethylbenzofuran itself shows a strong molecular ion peak at m/z 146 and a significant peak at m/z 145 due to the loss of a hydrogen atom. Current time information in Sacramento, CA, US.guidechem.com Further fragmentation of the m/z 145 ion could involve the loss of a methyl radical (-CH₃) to give a peak at m/z = 130.

Expected Mass Spectrometry Fragmentation

| m/z | Identity |

|---|---|

| 190 | [M]⁺ |

| 173 | [M - OH]⁺ |

| 145 | [M - COOH]⁺ |

X-ray Diffraction (XRD) for Solid-State Structure Determination

The analysis would confirm the planarity of the benzofuran ring system. A key feature of the crystal structure would likely be the formation of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. This often results in the formation of a dimeric structure in the solid state, a common feature for carboxylic acids. libretexts.org The crystal packing would also be influenced by π-π stacking interactions between the aromatic rings of neighboring molecules.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By employing various functionals and basis sets, DFT can provide valuable insights into molecular geometry, reactivity, and spectroscopic behavior. For the analysis of this compound, computational studies on closely related compounds, such as 1-benzofuran-2-carboxylic acid and 7-methoxy-benzofuran-2-carboxylic acid, serve as a reliable reference. jetir.orgnih.gov

Geometry Optimization and Conformational Analysis

The initial step in any DFT study involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For this compound, the geometry is optimized to elucidate bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for the carboxylic acid group, which can exist in syn and anti conformations due to rotation around the C-C single bond. nih.gov It is widely accepted that the syn conformation, where the O=C-O-H dihedral angle is approximately 0°, is generally more stable for carboxylic acids due to potential intramolecular hydrogen bonding. nih.govnist.gov However, solvent effects can influence this equilibrium, with some studies suggesting a preference for the anti conformation in aqueous solutions. nist.gov For this compound, the optimized geometry is predicted to be planar, with the carboxylic acid group likely adopting the more stable syn conformation. This is consistent with findings for 1-benzofuran-2-carboxylic acid, where the molecule is planar and the benzofuran oxygen is anti to the carboxylic -OH group. researchgate.net

The optimized geometric parameters for a related compound, 1-benzofuran-2-carboxylic acid, have been calculated using the B3LYP/6-31G(d,p) level of theory and show good agreement with experimental X-ray diffraction data. researchgate.net A similar level of theory would be appropriate for predicting the geometry of this compound.

Table 1: Predicted Geometric Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value (Å or °) |

| C-O (furan) | ~1.37 |

| C=C (furan) | ~1.36 |

| C-C (benzene) | ~1.39 - 1.42 |

| C-CH3 | ~1.51 |

| C-COOH | ~1.47 |

| C=O | ~1.22 |

| C-OH | ~1.35 |

| O-H | ~0.97 |

| ∠ C-O-C (furan) | ~106° |

| ∠ O-C=O | ~123° |

| ∠ C-C-OH | ~112° |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. jetir.org

For benzofuran derivatives, the HOMO is typically localized over the benzofuran ring system, indicating that this is the primary site for electrophilic attack. The LUMO is generally distributed over the carboxylic acid group and the adjacent furan ring, suggesting this region is susceptible to nucleophilic attack. In a study of 7-methoxy-benzofuran-2-carboxylic acid, the HOMO was found to be delocalized over the entire molecule, while the LUMO was concentrated on the carboxylic acid and furan moieties. jetir.org

The HOMO-LUMO energy gap for this compound is expected to be significant, indicating a relatively stable molecule. The presence of electron-donating methyl groups on the benzene ring would likely raise the HOMO energy level compared to the unsubstituted benzofuran-2-carboxylic acid, potentially leading to a smaller energy gap and increased reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds)

| Parameter | Predicted Value (eV) |

| EHOMO | ~ -6.2 |

| ELUMO | ~ -1.5 |

| Energy Gap (ΔE) | ~ 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. libretexts.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote intermediate potential values. libretexts.org

For this compound, the MEP map is expected to show the most negative potential (red) localized around the carbonyl oxygen of the carboxylic acid group, making it a prime target for electrophilic attack. The hydroxyl hydrogen of the carboxylic acid and the protons of the methyl groups would exhibit the most positive potential (blue), indicating these are the most likely sites for nucleophilic interaction. The benzofuran ring system would likely show a distribution of electron density, with the oxygen atom being a region of negative potential.

These predictions are consistent with MEP analyses of other benzofuran carboxylic acid derivatives, which consistently show the carbonyl oxygen as the most electron-rich site. jetir.orgresearchgate.net

Theoretical Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can aid in the interpretation of experimental spectra.

For this compound, the calculated vibrational frequencies would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid (typically a broad band around 3000 cm-1), the C=O stretch (around 1700 cm-1), and various C-H and C-C stretching and bending modes of the aromatic rings and methyl groups. jetir.org Theoretical calculations on 1-benzofuran-2-carboxylic acid have shown good agreement between the calculated and experimental vibrational frequencies. researchgate.net

Similarly, theoretical predictions of 1H and 13C NMR chemical shifts can be performed. The predicted 1H NMR spectrum would show signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid group. The 13C NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule.

Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ2 / 2η).

These descriptors can be calculated for this compound using the predicted HOMO and LUMO energies. The values obtained would provide a quantitative basis for comparing its reactivity to other related compounds.

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Predicted Value (eV) |

| Ionization Potential (I) | ~ 6.2 |

| Electron Affinity (A) | ~ 1.5 |

| Electronegativity (χ) | ~ 3.85 |

| Chemical Hardness (η) | ~ 2.35 |

| Chemical Softness (S) | ~ 0.43 |

| Electrophilicity Index (ω) | ~ 3.16 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics (MD) simulations can be used to study the behavior of molecules in a more complex environment, such as in solution or in a biological system. MD simulations track the movement of atoms over time, providing information about conformational changes, intermolecular interactions, and solvent effects. nih.gov

For this compound, MD simulations could be employed to study its conformational dynamics in different solvents, its interaction with biological macromolecules, or its aggregation behavior. For instance, simulations could explore the stability of the syn and anti conformers of the carboxylic acid group in water, providing a more dynamic picture than static DFT calculations. nist.gov

Although specific MD simulation data for this compound is not available, the principles of setting up and running such simulations are well-established. A typical MD simulation would involve placing the molecule in a simulation box with a chosen solvent, applying a force field to describe the interactions between atoms, and then integrating the equations of motion to generate a trajectory of atomic positions and velocities over time.

Ligand-Protein Interaction Modeling

Ligand-protein interaction modeling is a computational method used to predict how a small molecule (a ligand), such as this compound, binds to a receptor protein. This is crucial for drug discovery, as it helps identify potential biological targets and optimize the ligand's structure to improve binding affinity and selectivity.

Molecular docking is a primary tool in this area. It predicts the preferred orientation of a ligand when bound to a protein's active site. Studies on the broader class of benzofuran-2-carboxylic acids have demonstrated their potential as potent inhibitors of specific enzymes, offering a model for how the 4,7-dimethyl derivative might behave.

A notable example involves the investigation of benzofuran-2-carboxylic acids as inhibitors of Pim-1 kinase, a protein implicated in the development of various cancers. researchgate.netnih.gov In these computational studies, molecular docking simulations were performed using programs like MOE (Molecular Operating Environment) to predict how different derivatives bind to the Pim-1 active site. researchgate.netnih.gov The results showed that the carboxylic acid group is critical for interaction, forming a key salt bridge with a conserved lysine (B10760008) residue in the enzyme's hinge region. researchgate.net The benzofuran scaffold itself settles into a hydrophobic pocket, and substituents on the ring system can be modified to enhance these interactions.

For this compound, it is hypothesized that the methyl groups at the 4 and 7 positions would influence its binding profile. The 7-methyl group, in particular, could enhance hydrophobic interactions within the binding pocket of a target protein. The docking pose of a related, highly active compound from the study, compound 13, revealed significant interactions within the Pim-1 kinase active site. researchgate.net

Further computational analyses, such as Alanine-Scanning Interaction Entropy (ASIE), can quantitatively determine the binding free energy contribution of each amino acid residue in the protein's binding pocket. frontiersin.org This method identifies "hot-spot" residues that are critical for ligand binding, providing a detailed map for designing more potent inhibitors. frontiersin.org Such studies on related systems show that hydrophobic residues often play a dominant role in the binding of benzofuran-based ligands. frontiersin.org

Conformational Sampling Studies

The biological activity of a molecule is not only determined by its chemical structure but also by its shape and flexibility, known as its conformation. Conformational sampling is a computational technique used to explore the range of three-dimensional shapes a molecule can adopt. nih.gov For a relatively flexible molecule like this compound, understanding its conformational landscape is essential for predicting how it will fit into a protein's binding site. nih.gov

The rotation around the single bond connecting the carboxylic acid group to the benzofuran ring is a key source of conformational flexibility. Molecular dynamics (MD) simulations are a powerful method for sampling these conformations. researchgate.net In an MD simulation, the movements of atoms are calculated over time, providing a dynamic picture of the molecule's behavior. researchgate.netelsevierpure.com

Advanced methods like Low-Mode Molecular Dynamics (LowModeMD) are particularly effective for exploring the conformational space of flexible molecules. nih.gov These methods can efficiently generate a diverse set of low-energy conformations, which are the most likely to be biologically relevant. The performance of these computational protocols is typically assessed by their ability to reproduce experimentally determined bioactive structures, such as those found in X-ray crystallography of ligand-protein complexes. nih.gov

For aromatic carboxylic acids, studies have shown that different conformations can lead to distinct behaviors and interaction energies with surfaces or protein environments. researchgate.net The planarity of the benzofuran ring system provides a rigid scaffold, but the orientation of the carboxylic acid group and the slight puckering of the furan ring contribute to its conformational profile.

Table 2: Common Computational Methods for Conformational Sampling

| Method | Description | Application |

|---|---|---|

| Molecular Dynamics (MD) | Simulates the physical motions of atoms and molecules according to the laws of physics. researchgate.netelsevierpure.com | Explores the dynamic behavior and conformational changes of a molecule over time. |

| Low-Mode MD (LowModeMD) | A technique that focuses on large-scale, low-frequency motions to efficiently sample conformational space. nih.gov | Ideal for finding biologically relevant conformations of flexible drug-like molecules. nih.gov |

By performing conformational sampling on this compound, researchers can generate a library of possible shapes. This library can then be used in docking studies (a process known as flexible docking) to find the best possible fit with a target protein, leading to more accurate predictions of binding affinity and biological activity.

Mechanistic Investigations of Reactions Involving 4,7 Dimethylbenzofuran 2 Carboxylic Acid and Its Derivatives

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of benzofuran-2-carboxylic acids, including the 4,7-dimethyl substituted variant, is often achieved through the Perkin rearrangement of 3-bromocoumarins. nih.gov Mechanistic studies, supported by reaction kinetics, indicate that this transformation is not a single-step process but occurs in distinct stages. nih.gov

The widely accepted pathway begins with a base-catalyzed ring fission of the 3-bromocoumarin precursor. nih.gov This initial step involves a nucleophilic attack by a hydroxide (B78521) anion on the carbonyl group of the coumarin's lactone ring. This is considered the rate-determining step of this stage. nih.gov The subsequent phase involves an intramolecular nucleophilic substitution, leading to the formation of the furan (B31954) ring and yielding the final benzofuran-2-carboxylic acid product.

A common synthetic route proceeds as follows:

Bromination: A substituted coumarin (B35378) is first brominated at the 3-position. For instance, a 4,7-dimethylcoumarin (B83668) would be treated with a brominating agent like N-bromosuccinimide (NBS). nih.gov

Perkin Rearrangement: The resulting 3-bromo-4,7-dimethylcoumarin (B12112575) undergoes rearrangement in the presence of a base, such as sodium hydroxide in ethanol. nih.gov Microwave-assisted conditions have been shown to significantly expedite this reaction, reducing reaction times from hours to minutes while maintaining high yields. nih.gov

The efficiency of microwave-assisted synthesis for a related compound, 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid, highlights the impact of reaction conditions on the pathway.

Table 1: Effect of Microwave Power on Perkin Rearrangement Yield

| Power (Watts) | Reaction Time (minutes) | Temperature (°C) | Yield of 2a (%) |

|---|---|---|---|

| 250 | 5 | 79 | Incomplete Reaction |

| 300 | 5 | 79 | 99 |

| 400 | 5 | 79 | 99 |

| 500 | 5 | 79 | 95 |

Data derived from the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid (2a) from its corresponding 3-bromocoumarin. nih.gov

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms by determining the influence of isotopic substitution on reaction rates. nih.govresearchgate.net By comparing the rate of a reaction with a normal-abundance isotope to the rate with a heavier isotope at a specific atomic position, researchers can identify bond-breaking or bond-forming events in the rate-determining step. researchgate.net

While specific KIE studies on 4,7-Dimethylbenzofuran-2-carboxylic acid are not detailed in the provided literature, the principles are widely applied in organic chemistry to elucidate mechanisms relevant to its synthesis and reactions. For example, in the palladium-catalyzed Suzuki-Miyaura reaction, a common method for forming C-C bonds, 13C KIEs were used to provide experimental validation for the transition state structures of both the oxidative addition and transmetalation steps. nih.gov These studies confirmed that for aryl bromides, oxidative addition proceeds through a 12-electron monoligated palladium complex. nih.gov

Such an approach could be hypothetically applied to investigate the mechanism of decarboxylation of this compound or its participation in cross-coupling reactions, providing definitive evidence for the transition state structure and the rate-limiting step of the catalytic cycle.

Intermediate Identification and Characterization

The identification of transient species or intermediates is fundamental to confirming a proposed reaction mechanism. In the synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement, the mechanism involves the formation of a carboxylate intermediate following the base-catalyzed opening of the coumarin ring, which then undergoes cyclization. nih.gov

In more complex catalytic cycles, such as those potentially involving derivatives of this compound, advanced analytical techniques are employed. For instance, in studies of the Suzuki-Miyaura reaction, low-temperature NMR spectroscopy has been instrumental in identifying key pre-transmetalation intermediates. nih.gov These intermediates include tetracoordinate boronate and tricoordinate boronic acid complexes formed from the association of the palladium complex and the boronic acid reagent. nih.gov

Similarly, in the study of reactions involving other heterocyclic carboxylic acids, intermediates are often characterized after derivatization. Gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify 1,3-thiazinane-4-carboxylic acid in biological samples after derivatization with isobutyl chloroformate, which confirms its formation in vivo. mdpi.com These methods could be adapted to trap and identify reactive intermediates in transformations of this compound.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms that are often inaccessible through experimental means alone. researchgate.net DFT calculations can be used to determine the optimized geometries of reactants, transition states, and products, as well as their corresponding energies, thus mapping out the entire reaction energy profile. researchgate.net

For 1-benzofuran-2-carboxylic acid, a closely related parent compound, DFT calculations using the UB3LYP/6-31G(d,p) basis set have been performed. researchgate.net These studies provide optimized geometric parameters (bond lengths and angles) that show good agreement with experimental values obtained from single-crystal X-ray diffraction. researchgate.net

Furthermore, such calculations elucidate the electronic properties of the molecule, which are critical for understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Table 2: Calculated Molecular Properties for 1-Benzofuran-2-carboxylic Acid

| Molecular Property | Value (eV) |

|---|---|

| HOMO Energy | -6.367 |

| LUMO Energy | -1.632 |

| Energy Gap (ΔE) | 4.735 |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Global Hardness (η) | 2.367 |

Data obtained from DFT calculations on the parent 1-benzofuran-2-carboxylic acid, which serves as a model for substituted analogues. researchgate.net

These computational approaches can be directly applied to this compound to predict how the methyl substituents influence its electronic structure and reactivity in various transformations.

Regioselectivity and Stereoselectivity Mechanisms

Regioselectivity and stereoselectivity are critical aspects of chemical synthesis, and understanding their mechanistic origins is key to controlling reaction outcomes.

Regioselectivity refers to the preference for bond formation at one position over other possible positions. In the synthesis of substituted benzofurans, regioselectivity is often determined early in the synthetic sequence. For example, the synthesis of this compound would require a starting phenol (B47542) that already contains the two methyl groups at the desired positions, which then directs the subsequent cyclization to form the benzofuran (B130515) ring. The microwave-assisted synthesis of 3-bromocoumarins, precursors to benzofuran-2-carboxylic acids, is noted for its regioselective bromination at the C3 position. nih.gov

Stereoselectivity concerns the preferential formation of one stereoisomer over another. While this compound itself is achiral, its derivatives can participate in stereoselective reactions. The mechanisms governing stereoselectivity are often elucidated through a combination of experimental and computational studies. For instance, in NHC-catalyzed reactions involving imines, DFT calculations have shown that the stereochemical outcome is determined in the rate-limiting step, with the preference for one enantiomer arising from a lower-energy transition state that minimizes steric distortion between the interacting partners. researchgate.net Similar principles would govern the stereoselective functionalization of derivatives of this compound.

In Vitro Biological Activities and Mechanistic Investigations of 4,7 Dimethylbenzofuran 2 Carboxylic Acid Derivatives

In Vitro Enzyme Inhibition Mechanisms

Derivatives of the 4,7-Dimethylbenzofuran-2-carboxylic acid scaffold have been investigated for their potential to interact with and inhibit various enzyme systems. The following subsections provide an overview of the mechanistic investigations into their in vitro biological activities against several key enzymatic targets.

A comprehensive search of scientific literature did not yield specific in vitro inhibitory data for this compound derivatives against carbonic anhydrase (CA) isoforms. However, studies on other benzofuran-based carboxylic acids have demonstrated activity against these enzymes. nih.govnih.gov

No specific in vitro inhibition data for this compound derivatives against the specified kinases (VEGFR-2, Aurora B, GSK-3β, mTOR, Pim-1, Src, CDK2) were found in the available literature. While some benzofuran (B130515) derivatives have been identified as kinase inhibitors, data for this specific scaffold is not present. nih.gov For instance, a study identified a benzofuran derivative as an inhibitor of Aurora B kinase, a key regulator of mitosis, though the exact structure was not specified as a 4,7-dimethyl-2-carboxylic acid derivative. nih.gov

General Mechanism of Inhibition: Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a critical process in cellular signaling. Small molecule inhibitors, such as those potentially derived from benzofuran scaffolds, typically function by competing with ATP for binding to the kinase's active site. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of target substrates, thereby disrupting the signaling pathways that contribute to cell proliferation, survival, and angiogenesis. The selectivity and potency of such inhibitors depend on their ability to form specific interactions with the amino acid residues lining the ATP-binding cleft of the target kinase.

Following a diligent review of scientific databases, no specific research was identified detailing the in vitro inhibition of nucleotide or amino acid synthesis enzymes by derivatives of this compound.

General Mechanism of Inhibition: Enzymes involved in the de novo synthesis of nucleotides and amino acids are crucial for cell growth and proliferation. Inhibitors of these pathways typically act as antagonists of a natural substrate or allosteric regulators. For example, they may mimic a substrate, product, or cofactor to competitively bind to the enzyme's active site, or they may bind to a different site on the enzyme to induce a conformational change that reduces its catalytic efficiency. By disrupting the production of these essential building blocks, such inhibitors can effectively halt DNA replication and protein synthesis.

Specific in vitro studies detailing the inhibitory activity of this compound derivatives against Aromatase (CYP19) could not be located in the published literature. While the broader class of benzofurans has been explored in computational and patent literature for potential aromatase inhibition, specific experimental data for this scaffold is absent. researchgate.net

General Mechanism of Inhibition: Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens into estrogens. nih.gov Its inhibition is a therapeutic strategy for hormone-dependent breast cancer. mdpi.comnih.gov Non-steroidal aromatase inhibitors typically contain a nitrogen-containing heterocycle that coordinates with the heme iron atom in the enzyme's active site. This interaction prevents the binding and subsequent aromatization of the natural androgen substrates, thereby reducing estrogen production.

There is no available scientific literature describing the in vitro inhibition of farnesyltransferase by derivatives of this compound.

General Mechanism of Inhibition: Farnesyltransferase is a crucial enzyme that catalyzes the attachment of a farnesyl pyrophosphate group to specific cysteine residues in various cellular proteins, including the Ras family of small GTPases. This post-translational modification is essential for anchoring these proteins to the cell membrane, a prerequisite for their function in signal transduction pathways. Farnesyltransferase inhibitors are designed to prevent this modification, thereby disrupting signaling pathways involved in cell proliferation and survival.

No in vitro studies on the inhibition of human peptide deformylase by derivatives of this compound were found during a review of the scientific literature.

General Mechanism of Inhibition: Human peptide deformylase is a metalloprotease located in the mitochondria that removes the N-formyl group from newly synthesized mitochondrial proteins. This process is essential for the proper maturation and function of proteins encoded by the mitochondrial DNA, which are key components of the oxidative phosphorylation system. Inhibition of this enzyme disrupts mitochondrial protein synthesis and impairs cellular energy production.

In Vitro Receptor Binding and Modulation Mechanisms

The interaction of benzofuran-2-carboxylic acid derivatives with various receptors has been a subject of significant investigation, revealing potential for selective modulation of key signaling pathways.

Sigma-1 Receptor Affinity and Selectivity

Derivatives of benzofuran-2-carboxamide have been synthesized and evaluated as new selective ligands for sigma receptors. Studies on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides show that these compounds exhibit high affinity for the sigma-1 receptor, with Ki values in the nanomolar range (7.8–34 nM). The selectivity for the sigma-1 receptor over the sigma-2 subtype is influenced by the substitution pattern on the benzofuran ring. For instance, the inclusion of methoxy substituents at both the C-5 and C-6 positions of the benzofuran structure resulted in a compound (KSCM-1) with a 19-fold selectivity for the sigma-1 receptor (Ki = 27.5 nM) over the sigma-2 receptor (Ki = 528 nM) nih.gov.

Table 1: Sigma Receptor Affinity of Benzofuran-2-Carboxamide Derivatives

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-1 vs Sigma-2) |

|---|---|---|---|

| KSCM-1 | 27.5 | 528 | 19-fold |

Opioid Receptor (Mu, Delta, Kappa) Binding Profiles

The addition of a benzofuran moiety to the structure of non-peptide opioids has been shown to significantly alter their receptor binding profiles. In vitro studies using rat brain membrane preparations demonstrated that these benzofuran derivatives exhibit high affinity for the delta-opioid receptor nih.gov. Conversely, they display considerably lower potency at the mu-opioid binding site and are least effective at the kappa-opioid site nih.gov. This indicates that the benzofuran structure confers a notable selectivity towards the delta-opioid receptor nih.gov. Further structure-activity relationship studies on benzofuromorphinans have indicated that substitutions at specific positions, such as the 14-position, are critical and can be modulated to develop opioid compounds with enhanced delta receptor affinity and selectivity.

Progesterone and Estrogen Receptor Binding

Investigations into the endocrine receptor activity of benzofuran derivatives have focused primarily on estrogen receptors (ER). Specific 2-phenylbenzofuran derivatives have been evaluated for their binding affinity to ER subtypes, ERα and ERβ. Among the tested compounds, certain derivatives showed high binding affinity for both ER subtypes nih.gov. Notably, selectivity was observed, with one compound exhibiting preferable binding to ERα, while another was more selective for ERβ nih.gov. A separate study also reported the synthesis of novel benzofuran derivatives with activity against ER-dependent breast cancer cell lines, suggesting that the benzofuran scaffold is a promising lead for developing potential estrogen receptor inhibitors.

While the interaction with estrogen receptors has been established, detailed in vitro binding data for this compound derivatives specifically with the progesterone receptor is not extensively covered in the available literature.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Binding and Inhibition

Certain cyanobenzofuran derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). In vitro antiproliferative assays revealed that these compounds exhibit a broad spectrum of activity against various cancer cell lines nih.gov. Subsequent enzymatic assays to determine their mechanism of action showed significant inhibitory activity against EGFR kinase nih.gov. Several derivatives displayed IC50 values comparable to, or even better than, the reference drug gefitinib (IC50 = 0.90 µM) nih.gov. For example, compounds designated as 3 and 11 showed potent EGFR-TK inhibition with IC50 values of 0.93 µM and 0.81 µM, respectively nih.gov. This suggests that the benzofuran scaffold is a viable backbone for the design of effective EGFR-TK inhibitors.

Table 2: In Vitro EGFR-TK Inhibitory Activity of Cyanobenzofuran Derivatives

| Compound | EGFR-TK IC50 (µM) |

|---|---|

| 2 | 1.09 |

| 3 | 0.93 |

| 10 | 1.12 |

| 11 | 0.81 |

In Vitro Antiproliferative and Cytotoxic Mechanisms in Cell Lines

The anticancer potential of benzofuran-2-carboxylic acid derivatives has been linked to their ability to induce programmed cell death, or apoptosis, in various cancer cell lines through multiple well-defined mechanisms.

Induction of Apoptosis in Cancer Cell Lines

Benzofuran derivatives have been shown to exert their antiproliferative effects by inducing apoptosis through diverse mechanisms. One key mechanism involves the activation of the intrinsic apoptotic pathway. Studies have demonstrated that treatment of cancer cells with these derivatives leads to a significant, dose-dependent increase in the activity of effector caspases, such as caspase-3 and caspase-7 nih.goveur.nlresearchgate.net. For instance, certain cyanobenzofuran derivatives increased caspase-3 levels by as much as 5.7- to 7.3-fold nih.gov.

The pro-apoptotic activity is also mediated by the modulation of key regulatory proteins. Novel benzofuran-isatin conjugates were found to significantly inhibit the expression of the anti-apoptotic protein Bcl2, leading to apoptosis in colon cancer cells. Furthermore, some benzofuran-based carboxylic acids have been shown to provoke a significant increase in both early and late-stage apoptotic cell populations in breast cancer cell lines.

This induction of apoptosis is often accompanied by cell cycle arrest. Flow cytometry analysis has revealed that these compounds can arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis and further proliferation nih.gov.

Table 3: Antiproliferative and Pro-Apoptotic Effects of Benzofuran Derivatives in Cancer Cell Lines

| Derivative Class | Cancer Cell Line | IC50 | Apoptotic Mechanism |

|---|---|---|---|

| Benzofuran-isatin conjugate (5a ) | SW-620 (Colon) | 8.7 µM | Inhibition of Bcl2 protein |